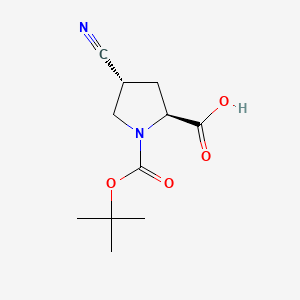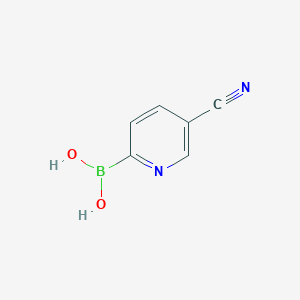
4-Fluoropicolinamide
Descripción general
Descripción
4-Fluoropicolinamide (4-FPN) is an organofluorine compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. 4-FPN is an aromatic heterocyclic amide with a five-membered ring structure composed of a nitrogen atom, two carbon atoms, and two fluorine atoms. This compound has been found to have a wide range of uses in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
PET Imaging in Parkinson's Disease
- Parkinson's Disease Monitoring : 4-Fluoropicolinamide derivatives, like N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide (18F-P3BZA), are used as radiotracers in PET imaging. This helps in tracking transplanted cells in the brain for Parkinson's disease therapy, offering insights into the efficacy of cellular therapies (Kiessling, 2014).
Cancer Diagnosis and Research
- Malignant Melanoma Detection : A variant, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), demonstrates significant performance in detecting both primary and metastatic melanomas. It shows strong uptake in tumors and rapid clearance from the background, making it a potential novel PET imaging agent for melanoma diagnosis (Pyo et al., 2020).
- Melanoma Clinical Application : The use of 18F-P3BZA in PET/CT imaging for melanoma patients shows high uptake in tumors, suggesting its potential in the specific imaging of melanoma and its metastases (Ma et al., 2018).
Drug Development and Molecular Studies
- Fluoroquinolones Research : Studies have explored the synthesis and antibacterial activities of fluoroquinolones, where this compound might play a role in the structural formation of these compounds (Wolfson & Hooper, 1985).
- Antiproliferative Activities : Derivatives of this compound, like 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, are studied for their inhibitory effects against cancer cell lines, offering pathways for developing new anticancer drugs (Zhang et al., 2021).
Fluorescent Probes and Imaging
- Cellular Imaging : Fluorescent derivatives of this compound, like 4-morpholinoscriptaid (4MS), are used in fluorescence microscopy studies for cellular imaging, aiding in understanding cellular uptake and distribution (Fleming et al., 2015).
Chemical Synthesis and Material Science
- Synthetic Applications : The role of this compound in the synthesis of diverse chemical compounds, such as fluorinated heterocycles, has been explored. These studies are crucial for pharmaceutical and agrochemical industries (Wu et al., 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Fluoropicolinamide are not mentioned in the search results, one paper discusses the potential of using a similar compound, 131 I-IFNABZA, as a theranostic agent against melanoma . This suggests that this compound and similar compounds could have potential applications in medical research and treatment.
Mecanismo De Acción
Target of Action
4-Fluoropicolinamide primarily targets the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of phospholipid metabolism and is essential for cell viability . It is also involved in the regulation of various cellular processes, including vesicle trafficking and signal transduction .
Mode of Action
This compound interacts with its target, Sec14p, by selectively inhibiting its function .
Biochemical Pathways
The inhibition of Sec14p by this compound affects the phospholipid metabolism pathway . This disruption can lead to changes in cell membrane composition and function, affecting the cell’s ability to carry out essential processes
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Result of Action
The inhibition of Sec14p by this compound can lead to significant cellular effects. In particular, it has been shown to have antifungal properties . The compound’s interaction with Sec14p disrupts normal cellular processes, which can lead to cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors related to water, sanitation, and hygiene can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .
Propiedades
IUPAC Name |
4-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFGDXXDPAAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592835 | |
| Record name | 4-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172938-55-4 | |
| Record name | 4-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)






